Bienvenue dans la boutique en ligne BenchChem!

AMG-3969

GK-GKRP disruption metabolic stability structure-based optimization

AMG-3969 is the preferred GK–GKRP disruptor for chronic oral dosing studies. Engineered to overcome the metabolic instability of AMG-1694, it delivers 75% oral bioavailability in rats and sustained, dose-dependent glucose reductions (e.g., 56% fed glucose lowering at 100 mg/kg p.o.). Critically, it lowers blood glucose only in hyperglycemic models, avoiding the hypoglycemia risk associated with direct GK activators. With well-annotated in vitro-to-in vivo correlation and extensive SAR documentation, it is the benchmark tool for GK translocation and metabolic safety pharmacology studies.

Molecular Formula C21H20F6N4O3S
Molecular Weight 522.5 g/mol
Cat. No. B605407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-3969
SynonymsAMG-3969;  AMG 3969;  AMG3969.
Molecular FormulaC21H20F6N4O3S
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N
InChIInChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)/t16-/m0/s1
InChIKeySIFKNECWLVONIH-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG-3969 for Metabolic Research: Understanding the GK-GKRP Disruptor That Enabled Safer Glucose Lowering


AMG-3969 is a chiral small-molecule disruptor of the glucokinase–glucokinase regulatory protein (GK–GKRP) protein–protein interaction, developed at Amgen . Unlike direct glucokinase activators, it indirectly increases GK activity by preventing GKRP-mediated nuclear sequestration. It belongs to the N-arylsulfonamido-N′-arylpiperazine class and was engineered specifically to overcome the metabolic instability of its predecessor AMG-1694 while retaining on-target potency .

Why AMG-3969 Cannot Be Automatically Replaced by Other GK-GKRP Disruptors or GK Activators


Generic substitution among glucokinase-targeting compounds is invalid because even structurally close congeners possess materially different pharmacokinetic, selectivity, and safety profiles. AMG-3969 was specifically designed via iterative structure-based drug design to overcome the high metabolic turnover seen with AMG-1694 ; substituting the hexafluorocarbinol moiety radically altered oral bioavailability and exposure. Moreover, the mechanistic distinction between GK–GKRP disruptors and direct GK activators profoundly impacts the hypoglycaemia risk profile—AMG-3969 and AMG-1694 lower blood glucose only in hyperglycemic animals, whereas GK activators also depress glucose in normoglycemic animals . Therefore, procurement decisions involving AMG-3969 must be evaluated against both within-class (AMG-1694 analogues) and cross-mechanism (GK activators) comparators, using quantitative head-to-head evidence as detailed below.

Quantitative Evidence for Differentiating AMG-3969 from AMG-1694 and GK Activators


Direct GK-GKRP Disruption Potency and Metabolic Stability: AMG-3969 vs AMG-1694

AMG-3969 (compound 27 in the J. Med. Chem. series) was derived from AMG-1694 (compound 1) through metabolite identification and structure-based design . In a homogeneous time-resolved fluorescence (HTRF) GK–GKRP binding assay, AMG-3969 disrupted the human GK–GKRP interaction with an IC₅₀ of 4 nM and achieved ~95% maximal disruption at 10 nM . AMG-1694 required an IC₅₀ of 7 nM in the same assay format, representing a 1.75-fold improvement for AMG-3969 . Critically, AMG-1694 was limited by high metabolic turnover in liver microsomes, whereas AMG-3969 was designed to be 'metabolically stable' and demonstrated substantially lower intrinsic clearance .

GK-GKRP disruption metabolic stability structure-based optimization

Cellular Potency Trade-off: AMG-3969 vs AMG-1694 in Restoring GK Enzymatic Activity

Despite superior biochemical disruption potency, AMG-3969 exhibits a lower cellular potency than AMG-1694 in restoring GK enzymatic activity in hepatocytes. AMG-3969 enhanced GK-mediated glucose phosphorylation with an EC₅₀ of 0.202 µM (202 nM) in primary human hepatocyte lysates, whereas AMG-1694 restored GK activity with an EC₅₀ of 0.020 µM (20 nM)—an approximately 10-fold higher cellular potency for AMG-1694 . Both compounds act through the same allosteric pocket on GKRP distinct from the phosphofructose-binding site .

hepatocyte glucose metabolism enzyme activity restoration EC₅₀ comparison

Oral Pharmacokinetic Profile Advantage: AMG-3969 vs AMG-1694 in Rodents

AMG-3969 was explicitly designed to address the pharmacokinetic deficiencies of AMG-1694 . The J. Med. Chem. disclosure states that AMG-1694's 'high metabolic turnover limited its advancement,' motivating the structure-guided optimization that produced AMG-3969 . AMG-3969 demonstrated good oral pharmacokinetic properties in rats, including an oral bioavailability of 75% following a 10 mg/kg dose and an apparent oral clearance (CL/F) of 18 ± 2 mL/min/kg . In db/db mice, oral administration of AMG-3969 at 100 mg/kg produced a robust 56% reduction in fed blood glucose at the 8-hour time point, and dose-dependent reductions were observed in multiple diabetic rodent models (db/db, ob/ob, diet-induced obese mice) .

oral bioavailability pharmacokinetics in vivo exposure

Hypoglycemia Risk Profile: GK-GKRP Disruptors (AMG-3969) vs Direct GK Activators

The defining safety differentiation of AMG-3969 lies in its mechanism-dependent restriction of glucose lowering to hyperglycemic states. The Nature paper explicitly demonstrated that AMG-3969 and AMG-1694 lowered blood glucose exclusively in diabetic animals (db/db, ob/ob, DIO mice) while producing no blood glucose reduction in normoglycemic C57BL/6 (B6) wild-type mice . In contrast, direct GK activators are known to lower blood glucose indiscriminately in both diabetic and normoglycemic animals, raising hypoglycemia risk—a concern confirmed in clinical experience with some GK activators . The mechanistic basis resides in the fact that GK-GKRP disruptors require endogenous GKRP-bound GK pools present predominantly under hyperglycemic conditions, whereas GK activators directly hyperactivate GK regardless of the metabolic state .

hypoglycemia safety mechanism-dependent selectivity diabetic vs normoglycemic glucose lowering

Selectivity for GK-GKRP Interaction Over Off-Target Metabolic Enzymes

Selectivity characterization reported in vendor technical datasheets indicates that AMG-3969 at concentrations up to 1 µM shows no significant binding or inhibition of hexokinase isoforms I/II or phosphofructokinase, key ATP-dependent metabolic enzymes that share substrates or pathway proximity with glucokinase . Given its GK–GKRP disruption IC₅₀ of 4 nM, the selectivity window against these off-target enzymes exceeds 250-fold. The binding pocket on GKRP occupied by AMG-3969 has been shown by co-crystallography to be distinct from the natural phosphofructose-binding site, further corroborating a structurally unique mode of action .

selectivity profiling hexokinase phosphofructokinase metabolic enzyme screening

Optimal Research and Procurement Scenarios for AMG-3969 Based on Quantitative Differentiation


In Vivo Proof-of-Concept Studies in Diabetic Rodent Models Requiring Sustained Oral Exposure

AMG-3969 is the preferred GK-GKRP disruptor for chronic oral dosing studies in db/db, ob/ob, or diet-induced obese (DIO) mice. With oral bioavailability of 75% in rats and demonstrated dose-dependent glucose lowering (e.g., 100 mg/kg p.o. producing 56% fed glucose reduction at 8 h) , it enables sustained pharmacodynamic responses and multi-day or multi-week efficacy protocols. AMG-1694 should not be substituted for these studies due to its documented high metabolic turnover .

Safety Pharmacology Studies Comparing Hypoglycemia Risk Between GK-GKRP Disruption and GK Activation Mechanisms

For research teams evaluating mechanism-based hypoglycemia risk, AMG-3969 serves as a well-characterized GK-GKRP disruptor that can be directly compared with a GK activator panel. Its statistically verified inability to lower blood glucose in normoglycemic C57BL/6 mice, while producing robust reductions in hyperglycemic models , provides a clear experimental framework for differentiating mechanism-dependent safety profiles.

Hepatocyte and Islet Cell Mechanistic Studies of GK Translocation and Metabolic Flux

AMG-3969 potently promotes GK translocation from the nucleus to cytoplasm in isolated hepatocytes (western blot confirmation: ~2.2-fold increase in cytoplasmic GK protein levels) and enhances glucose-stimulated insulin secretion in pancreatic islets (~1.8-fold at 1 nM) . For cellular studies where the objective is to trace the metabolic consequences of GK redistribution, AMG-3969 provides a well-annotated tool compound with documented in vivo correlation.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Benchmarking of Novel GK-GKRP Disruptors

AMG-3969 (compound 27 in the J. Med. Chem. series) is the endpoint of an extensively published SAR campaign that progressed from AMG-1694 (compound 1) through iterative metabolite-guided design. It provides a well-characterized benchmark for new chemical entities targeting the GKRP allosteric pocket, with publicly available comparative data on potency (IC₅₀ 4 nM), cellular activity (EC₅₀ 0.202 µM), metabolic stability, selectivity (>250-fold vs hexokinases) , and co-crystal structures (PDB: 4MQU for the closely related AMG-1694–GKRP complex ).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG-3969

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.